molecular formula C11H11NO B8801706 1'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one

1'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B8801706
M. Wt: 173.21 g/mol
InChI Key: YBAZVPWAKGZGCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1'-methylspiro[cyclopropane-1,3'-indole]-2'-one

InChI

InChI=1S/C11H11NO/c1-12-9-5-3-2-4-8(9)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3

InChI Key

YBAZVPWAKGZGCQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)CC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add sodium hydride (60%, 1.4 g, 35.4 mmol) portionwise to the solution of 1-methylindolin-2-one (2.6 g, 17.7 mmol) in DMF (10 mL) at 0° C., stir for 30 min. Then add 1,2-dibromoethane (3.31 g, 17.7 mmol) to the mixture, stir the resulting mixture at room temperature overnight. Pour the reaction mixture to ice water, extract with ethyl acetate (100 mL×2), and wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate. Concentrate under reduced pressure, purify the residue by chromatography (silica gel, EtOAc:PE=1:3) to provide the title compound (1.5 g, 50.0%). MS: (M+1): 174.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.31 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
50%

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